Diethyl acetylmalonate

Descripción general

Descripción

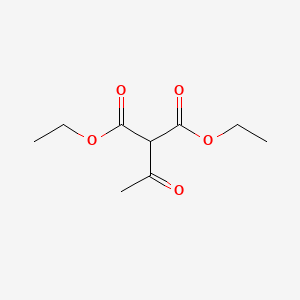

Diethyl acetylmalonate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol . It is a colorless to pale yellow liquid with a fruity odor . This compound is primarily used in organic synthesis and serves as a key intermediate in the preparation of various organic compounds.

Métodos De Preparación

Diethyl acetylmalonate can be synthesized through several methods. One common method involves the reaction of diethyl malonate with sodium nitrite in an organic solvent, followed by the addition of acetic acid at low temperatures (0-5°C). The reaction mixture is then heated to 35-45°C for 10-15 hours. After the reaction, the solid is filtered, and the organic solvent is recycled to obtain nitroso-diethyl malonate. This intermediate is then subjected to reductive acylation with zinc powder in the presence of acetic acid and acetic anhydride, resulting in this compound .

Análisis De Reacciones Químicas

Diethyl acetylmalonate undergoes various chemical reactions, including esterification, condensation, and nucleophilic substitution reactions . It is also involved in free-radical induced addition reactions with compounds containing activated methylene or methine groups . Common reagents used in these reactions include palladium catalysts, sodium ethoxide, and benzyl chloride. Major products formed from these reactions include α-amino acids and other organic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Diethyl acetylmalonate plays a crucial role in the synthesis of pharmaceutical compounds. It is particularly valuable in the following areas:

- Synthesis of α-Amino Acids : this compound is used as a precursor for the synthesis of both natural and non-natural α-amino acids. For example, racemic phenylalanine can be synthesized by alkylating this compound with benzyl chloride, followed by hydrolysis and decarboxylation, achieving yields up to 65% .

- Production of Active Pharmaceutical Ingredients : It is a key intermediate in the synthesis of several active pharmaceutical ingredients, including fingolimod, which is used in treating multiple sclerosis. This compound's ability to facilitate complex reactions makes it indispensable in drug development .

- Erythromycin Production Enhancement : A study highlighted the use of diethyl methylmalonate (a related compound) to significantly enhance erythromycin production in Saccharopolyspora erythraea mutants, demonstrating its potential in optimizing antibiotic yields .

Organic Synthesis

This compound is extensively employed in organic synthesis due to its reactivity:

- Malonic Ester Synthesis : It serves as a key reagent in malonic ester synthesis, allowing for the formation of substituted acetic acids through alkylation and subsequent decarboxylation processes . This method is crucial for synthesizing various bioactive compounds.

- Claisen Condensation Reactions : The compound can undergo Claisen condensation reactions, leading to the formation of β-keto esters. This reaction is fundamental in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Agricultural Chemistry

The agricultural sector benefits from this compound through its application in developing agrochemicals:

- Pesticide Formulation : this compound derivatives are utilized in formulating pesticides that enhance crop protection and yield. Its structural properties allow for modifications that improve efficacy against pests while minimizing environmental impact .

Data Table: Applications Summary

| Application Area | Specific Use Cases | Yield/Effectiveness |

|---|---|---|

| Pharmaceuticals | Synthesis of α-amino acids (e.g., phenylalanine) | Up to 65% yield |

| Production of fingolimod | Active ingredient synthesis | |

| Enhancement of erythromycin production | Up to 300% increase | |

| Organic Synthesis | Malonic ester synthesis | Key reagent |

| Claisen condensation | Fundamental reaction | |

| Agricultural Chemistry | Pesticide formulation | Improved crop protection |

Case Studies

- Erythromycin Production : In a fermentation study, diethyl methylmalonate was shown to enhance erythromycin production by over 250% when supplemented at optimal concentrations, illustrating its potential as a bioprocessing agent .

- Synthesis of Non-Natural Amino Acids : Researchers successfully synthesized non-natural amino acids using this compound as a starting material, demonstrating its versatility and importance in expanding the pharmaceutical toolkit for drug discovery .

- Pesticide Development : Various derivatives of this compound have been explored for their efficacy as pesticides, contributing significantly to agricultural productivity while addressing ecological concerns associated with traditional chemicals .

Mecanismo De Acción

The mechanism of action of diethyl acetylmalonate involves its participation in various chemical reactions. It acts as a building block in the synthesis of organic compounds, particularly in reactions that involve the formation of carbon-carbon bonds through malonate synthesis. This compound is involved in the acetate-malonate pathway, which is responsible for the biosynthesis of fatty acids and the formation of plant aliphatic and aromatic compounds through the formation of polyketides.

Comparación Con Compuestos Similares

Diethyl acetylmalonate is similar to other malonate derivatives, such as diethyl malonate and dimethyl malonate . it is unique due to the presence of an acetyl group attached to the malonate moiety, which imparts distinct chemical properties and reactivity . Other similar compounds include diethyl cyanomalonate and ethyl diacetylacetate .

Actividad Biológica

Diethyl acetylmalonate (DEAM) is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a diester derived from acetylmalonic acid, characterized by the following molecular formula:

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.20 g/mol

It typically appears as a colorless liquid with a fruity odor. The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory and Analgesic Properties : Derivatives of DEAM have been explored for potential anti-inflammatory effects, contributing to pain relief in various conditions.

- Enzyme Inhibition : Compounds synthesized from DEAM have shown activity against specific metabolic pathways and enzyme targets, highlighting its relevance in drug development.

- Cytotoxicity : Some studies have reported the cytotoxic effects of DEAM derivatives on cancer cell lines, suggesting potential applications in oncology .

Synthesis Methods

This compound can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with acetic anhydride or acetyl chloride under basic conditions. The following table summarizes different synthesis routes:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetic Anhydride Reaction | Diethyl Malonate + Acetic Anhydride | Basic medium | 70-90 |

| Acetyl Chloride Reaction | Diethyl Malonate + Acetyl Chloride | Basic medium | 65-85 |

| Direct Esterification | Malonic Acid + Ethanol | Acidic medium | 60-80 |

Study on Anti-inflammatory Effects

A study conducted on DEAM derivatives demonstrated significant anti-inflammatory activity in animal models. The results indicated that certain derivatives reduced edema and pain responses comparable to standard anti-inflammatory drugs.

- Model Used : Rat paw edema model

- Dosage : 50 mg/kg body weight

- Results : 40% reduction in inflammation compared to control groups.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of DEAM derivatives on various cancer cell lines, including breast and lung cancer cells.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Concentration Range : 10 µM to 100 µM

- Findings : Significant cytotoxicity observed at concentrations above 50 µM, with IC₅₀ values ranging from 30 to 60 µM .

Toxicological Profile

Toxicological assessments indicate that this compound has a favorable safety profile when used within recommended dosages. A repeated dose study in rats showed reversible hepatocellular hypertrophy at high doses (1000 mg/kg), with a NOAEL (No Observed Adverse Effect Level) established at 300 mg/kg per day .

Propiedades

IUPAC Name |

diethyl 2-acetylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAUUQRBOCJRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205606 | |

| Record name | Propanedioic acid, acetyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-08-1 | |

| Record name | Propanedioic acid, acetyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl acetylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, acetyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 570-08-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions Diethyl acetylmalonate participates in?

A1: this compound is known for its reactivity due to the presence of active methylene group. It participates in various reactions, including:

- Alkylation: As highlighted in [], this compound undergoes free-radical induced addition reactions with alkenes like oct-1-ene, leading to alkylation at the active methylene site. This reaction is particularly useful for extending carbon chains and building complex molecules.

- Cyclization Reactions: The research in [] demonstrates the use of this compound in the synthesis of Palbociclib, an anti-cancer drug. this compound undergoes a cyclization reaction with a pyridopyrazine derivative, forming a key intermediate in the multi-step synthesis. This highlights its utility in constructing heterocyclic systems found in various pharmaceuticals.

- Formation of Pyrazoles and Triazoles: [] reveals that reacting this compound with 3-chloro-6-hydrazinopyridazine can lead to the formation of either pyrazole or triazole derivatives depending on the reaction conditions. This exemplifies the versatility of this compound in building diverse heterocycles important in medicinal chemistry.

Q2: Are there any studies regarding the reaction mechanism of this compound hydrolysis?

A: Yes, research has been conducted to understand the hydrolysis mechanism of this compound and its derivatives. [] specifically investigates the kinetics of hydrolysis for this compound and Diethyl acetylethylmalonate, providing evidence for the existence of a tetrahedral intermediate during the reaction. This mechanistic insight is crucial for understanding the reactivity and behavior of this compound in various chemical transformations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.